REACTION_CXSMILES
|
C[N:2]([CH:4]=[C:5]([C:9](=O)[CH3:10])[C:6](=[O:8])[CH3:7])[CH3:3].NC1[CH:17]=[C:16]([CH3:18])[NH:15][N:14]=1>C(O)C>[CH3:18][C:16]1[CH:17]=[C:3]2[N:2]=[CH:4][C:5]([C:6](=[O:8])[CH3:7])=[C:9]([CH3:10])[N:14]2[N:15]=1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=C(C(C)=O)C(C)=O
|
Name
|
|
Quantity
|
2.45 g
|
Type
|
reactant
|
Smiles
|
NC1=NNC(=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hrs
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The solid precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold ethanol (50 mL)
|
Type
|
CUSTOM
|
Details
|
The solid was dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN2C(N=CC(=C2C)C(C)=O)=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |